
2,4-Dichloro-5-nitro-6-methoxypyrimidine
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Description
2,4-Dichloro-5-nitro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H3Cl2N3O3 and its molecular weight is 224.00 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Building Block for Synthesis
2,4-Dichloro-5-nitro-6-methoxypyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications. Notably, it can be modified to produce substituted pyrimidines and amino derivatives, which are important in drug development and material science.
Antibacterial Properties
Research has demonstrated that this compound exhibits notable antibacterial activity. The compound inhibits bacterial ribosomal RNA, disrupting protein synthesis and preventing bacterial growth. This mechanism suggests potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. For instance, certain pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for these compounds were comparable to or better than those of established anti-inflammatory drugs like celecoxib .
Medical Applications
Potential Anticancer Agent
The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, its derivatives have shown efficacy in ovarian cancer xenografts by inducing cell death and inhibiting angiogenesis.
Case Studies
Several case studies illustrate the diverse applications of this compound:
-
Study on Antibacterial Activity :
- Researchers tested the compound against several bacterial strains and found it significantly reduced bacterial growth by targeting ribosomal RNA.
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Anti-inflammatory Research :
- In vivo studies demonstrated that certain derivatives effectively reduced pro-inflammatory cytokines in mouse models of arthritis.
- Anticancer Efficacy :
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Used as a building block for synthesizing complex organic molecules | Produces various substituted pyrimidines |
Biological Activity | Exhibits antibacterial properties by inhibiting ribosomal RNA | Effective against multiple bacterial strains |
Anti-inflammatory | Derivatives show significant COX-2 inhibition | Comparable efficacy to celecoxib |
Medical Applications | Investigated for anticancer potential | Induces apoptosis and inhibits tumor growth |
Properties
Molecular Formula |
C5H3Cl2N3O3 |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
2,4-dichloro-6-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H3Cl2N3O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3 |
InChI Key |
BKHVSYXPBSYAEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.